molecular formula C19H18N2O2S B2590420 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide CAS No. 313366-43-7

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide

Cat. No.: B2590420
CAS No.: 313366-43-7
M. Wt: 338.43
InChI Key: GANICKTYAUEHMS-UHFFFAOYSA-N
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Description

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide is a thiazole-derived compound featuring a 4-methoxybenzamide group attached to a 4-(4-ethylphenyl)-substituted thiazole core. The ethylphenyl moiety at the 4-position of the thiazole ring and the methoxy group on the benzamide scaffold contribute to its unique physicochemical and biological properties.

Properties

IUPAC Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-3-13-4-6-14(7-5-13)17-12-24-19(20-17)21-18(22)15-8-10-16(23-2)11-9-15/h4-12H,3H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANICKTYAUEHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where ethylbenzene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.

    Attachment of the Methoxybenzamide Group: The final step involves the coupling of the thiazole derivative with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce functional groups such as carbonyls.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with alcohol or amine groups.

    Substitution: Formation of halogenated or substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: Investigated for its potential as an antimicrobial, antifungal, or antiviral agent due to the biological activity of thiazole derivatives.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes, such as microbial cell wall synthesis or cancer cell proliferation.

    Modulating Receptor Activity: Interacting with receptors on cell surfaces to alter signal transduction pathways, leading to changes in cellular responses.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Thiazole Ring

Alkyl vs. Aryl Substituents
  • The additional phenyl group at the 5-position introduces π-π stacking capabilities, which may improve binding to hydrophobic pockets in biological targets.
  • The 4-fluorobenzyloxy group adds electronegativity, which could influence metabolic stability .
Heterocyclic Modifications
  • This modification may shift activity toward sulfonamide-sensitive targets like carbonic anhydrases .
  • 4-ethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide ():
    Substitution with a benzofuran moiety adds planar aromaticity and oxygen-based hydrogen bonding, likely enhancing DNA intercalation or kinase inhibition compared to the ethylphenyl group .

Functional Group Variations on the Benzamide Moiety

  • N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (): Replacing the methoxy group with a phenoxy substituent increases steric hindrance and aromatic surface area. This compound showed 129.23% efficacy in unspecified biological assays, suggesting that bulkier groups may enhance target engagement .
  • Masitinib mesylate ():
    This tyrosine kinase inhibitor features a pyridinyl-thiazole scaffold with a methylpiperazinyl group. Its mechanism highlights the importance of nitrogen-rich substituents for kinase binding, contrasting with the simpler methoxybenzamide in the target compound .

Pharmacokinetic and Physicochemical Considerations

  • Metabolic Stability : Methoxy groups (e.g., in ) are prone to demethylation, whereas fluorinated or sulfonamide-containing analogs () may exhibit longer half-lives due to resistance to oxidative metabolism.
  • Bioisosteric Replacements : The trifluoromethyl group in enhances electronegativity and stability, suggesting that similar modifications in the target compound could optimize pharmacokinetics .

Biological Activity

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide is a synthetic compound that belongs to the thiazole derivative class. It has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a thiazole ring, which is known for its diverse biological activities. The structure can be summarized as follows:

ComponentDescription
Thiazole RingFive-membered heterocyclic compound containing sulfur and nitrogen
Ethylphenyl GroupSubstituent that enhances lipophilicity and biological activity
Methoxybenzamide MoietyContributes to the compound's binding interactions with biological targets

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key biological processes, such as those related to cancer cell proliferation or microbial cell wall synthesis.
  • Receptor Modulation : It can interact with specific receptors on cell surfaces, altering signal transduction pathways that lead to changes in cellular responses.
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, promoting programmed cell death.

Biological Activities

Research has indicated various biological activities associated with this compound:

  • Antimicrobial Activity : Studies have demonstrated that thiazole derivatives can exhibit antibacterial and antifungal properties. This compound has been evaluated for its efficacy against different microbial strains.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting key signaling pathways involved in tumor progression.
  • Anti-inflammatory Effects : The compound's potential to modulate inflammatory responses has been explored, indicating its usefulness in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Activity : A study conducted by researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at specific concentrations, suggesting potential as an anticancer agent .
  • Antimicrobial Evaluation : In vitro assays revealed that the compound exhibited notable antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Mechanistic Insights : Research utilizing molecular docking simulations provided insights into the binding affinity of the compound with target enzymes involved in cancer metabolism, supporting its role as a potential therapeutic agent .

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